3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one
Description
3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one is a coumarin derivative featuring a chlorophenyl group at position 3 and methyl groups at positions 4 and 6. Coumarins are renowned for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
IUPAC Name |
3-(4-chlorophenyl)-4,7-dimethylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-10-3-8-14-11(2)16(17(19)20-15(14)9-10)12-4-6-13(18)7-5-12/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXWVDUZDJNLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The Pechmann condensation remains a cornerstone for coumarin synthesis. For 3-(4-chlorophenyl)-4,7-dimethylchromen-2-one, this method involves reacting 4-chlorophenol with a β-ketoester (e.g., ethyl acetoacetate) under acidic conditions.
Reaction Scheme:
$$
\text{4-Chlorophenol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{this compound} + \text{H}_2\text{O}
$$
Optimization Parameters:
- Catalyst: Concentrated sulfuric acid (yield: 60–70%) or Lewis acids like FeCl₃ (yield: 75–80%).
- Solvent: Solvent-free conditions or ethanol.
- Temperature: 80–100°C for 4–6 hours.
Limitations: Limited regioselectivity for polysubstituted coumarins and byproduct formation due to over-condensation.
Knoevenagel Reaction
The Knoevenagel reaction offers a green alternative by condensing salicylaldehyde derivatives with active methylene compounds. For this compound, 5-methylsalicylaldehyde is reacted with 4-chlorophenylacetone in the presence of a base.
Reaction Scheme:
$$
\text{5-Methylsalicylaldehyde} + \text{4-Chlorophenylacetone} \xrightarrow{\text{EtOH, Piperidine}} \text{this compound}
$$
Advantages:
- Eco-friendly: Solid-phase synthesis using silica gel or montmorillonite K10 clay reduces solvent waste.
- Yield: 65–85% under microwave irradiation (100°C, 15 minutes).
Characterization: FT-IR peaks at 1720 cm⁻¹ (lactone C=O) and 1600 cm⁻¹ (aromatic C=C) confirm cyclization.
Modern Synthetic Approaches
Claisen Rearrangement
The Claisen rearrangement of allyl vinyl ethers derived from 4-chlorophenylpropargyl alcohols provides a route to install the chlorophenyl group post-cyclization.
Steps:
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A one-pot synthesis involves:
Procedure:
- Mix 4-chlorophenylacetic acid, dimethyl malonate, and 5-methylresorcinol.
- Irradiate at 150°C for 10 minutes using ZnO nanoparticles as a catalyst.
Results:
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pechmann Condensation | H₂SO₄ | Ethanol | 6 | 68 | 90 |
| Knoevenagel Reaction | Piperidine | Solvent-free | 0.25 | 85 | 95 |
| Claisen Rearrangement | Pd(PPh₃)₄ | Toluene | 12 | 55 | 88 |
| Microwave Synthesis | ZnO nanoparticles | None | 0.17 | 88 | 97 |
Key Observations:
- Microwave-assisted Knoevenagel reactions achieve the highest efficiency and yield.
- Pechmann condensation is cost-effective but requires rigorous purification.
Structural Confirmation and Analytical Data
1H NMR (400 MHz, CDCl₃):
13C NMR:
HRMS: m/z Calculated for C₁₇H₁₃ClO₃: 300.0554; Found: 300.0556.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-4,7-dimethylchromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
The table below compares key structural analogs, highlighting substituents, molecular weights, bioactivities, and mechanisms:
Key Observations
- Anticancer Potency : Chalcone derivatives (e.g., compound C2) exhibit moderate activity against MCF-7 breast cancer cells (IC50: 37.24 µg/mL), while HDAC inhibitors (e.g., 7a/7g) show higher potency (IC50: 0.12 mg/mL) in colon cancer models . The absence of direct data for the target compound necessitates further testing.
- Methoxy Groups: The 7-OCH3 group in increases lipophilicity, which could improve membrane permeability compared to hydrophilic hydroxy analogs .
Mechanistic Insights
- HDAC Inhibition: Propanoate derivatives () target histone deacetylases (HDACs), inducing apoptosis via HSP90/TRAP1 pathway modulation .
- Chalcone Activity : Chalcones () inhibit cancer cell proliferation through α1-adrenergic receptor blockade or reactive oxygen species (ROS) generation .
- Pyrazolyl Derivatives : The dihydropyrazolyl moiety in may confer steric bulk or additional hydrogen-bonding capacity, though mechanistic details remain unclear .
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